molecular formula C10H13ClN2O B3292608 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 879-13-0

3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No. B3292608
CAS RN: 879-13-0
M. Wt: 212.67 g/mol
InChI Key: IXPKJDGJYDFJDU-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a compound with the IUPAC name 3-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one hydrochloride . It has a molecular weight of 212.68 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O.ClH/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13;/h2-5,8H,6,11H2,1H3;1H . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. It has been shown to activate the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant defense mechanisms. This activation leads to the upregulation of various antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect neurons against oxidative stress.
Biochemical and Physiological Effects:
In addition to its neuroprotective properties, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride for lab experiments is its neuroprotective properties. This compound can be used to study the mechanisms involved in neurodegenerative diseases and to test potential therapeutic agents. However, one of the main limitations of this compound is its limited solubility in non-polar solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride. One area of interest is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases. Finally, there is also interest in studying the mechanism of action of this compound in more detail, in order to better understand its effects on neuronal function and survival.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. It exhibits neuroprotective properties and has been found to modulate various signaling pathways in the brain. Although there are some limitations to its use in lab experiments, this compound has several potential applications in the study of neurodegenerative diseases and the development of therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in scientific research.

Scientific Research Applications

3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been found to exhibit neuroprotective properties. It has been shown to protect neurons against oxidative stress and inflammation, which are two of the main mechanisms involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-amino-1-methyl-3,4-dihydroquinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13;/h2-5,8H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPKJDGJYDFJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879-13-0
Record name 2(1H)-Quinolinone, 3-amino-3,4-dihydro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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